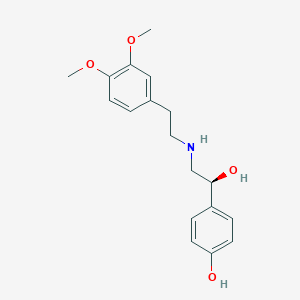
R(-)-Denopamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R(-)-Denopamine: is a chiral compound that acts as a selective beta-1 adrenergic receptor agonist. It is primarily used for its cardiotonic properties, meaning it can increase the force of heart muscle contractions without significantly affecting heart rate. This makes it useful in the treatment of certain heart conditions, such as heart failure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of R(-)-Denopamine typically involves the resolution of racemic denopamine or the asymmetric synthesis using chiral catalysts. One common method includes the use of chiral amines or chiral acids to resolve the racemic mixture into its enantiomers. The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale resolution techniques or the use of biocatalysts to achieve the desired enantiomeric purity. The process is optimized for high yield and purity, often involving multiple steps of purification and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: R(-)-Denopamine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used under mild acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
R(-)-Denopamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study chiral resolution and asymmetric synthesis.
Biology: Researchers use it to study beta-1 adrenergic receptor interactions and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects in treating heart conditions and its role in cardiotonic drug development.
Industry: It is used in the development of pharmaceuticals and as a reference standard in quality control processes.
Mécanisme D'action
R(-)-Denopamine exerts its effects by selectively binding to beta-1 adrenergic receptors, which are primarily located in the heart. This binding activates adenylate cyclase via G-protein coupling, leading to an increase in cyclic AMP (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in increased calcium influx into cardiac cells. This calcium influx enhances the contractility of the heart muscle, thereby exerting its cardiotonic effects.
Comparaison Avec Des Composés Similaires
Dobutamine: Another beta-1 adrenergic agonist used for its cardiotonic effects.
Isoproterenol: A non-selective beta-adrenergic agonist with broader effects on heart rate and contractility.
Xamoterol: A partial beta-1 adrenergic agonist with similar cardiotonic properties.
Uniqueness: R(-)-Denopamine is unique in its high selectivity for beta-1 adrenergic receptors and its ability to increase cardiac contractility without significantly affecting heart rate. This makes it particularly useful in clinical settings where precise control over heart function is required.
Propriétés
Formule moléculaire |
C18H23NO4 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
4-[(1S)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C18H23NO4/c1-22-17-8-3-13(11-18(17)23-2)9-10-19-12-16(21)14-4-6-15(20)7-5-14/h3-8,11,16,19-21H,9-10,12H2,1-2H3/t16-/m1/s1 |
Clé InChI |
VHSBBVZJABQOSG-MRXNPFEDSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)CCNC[C@H](C2=CC=C(C=C2)O)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CCNCC(C2=CC=C(C=C2)O)O)OC |
Synonymes |
(3,4-dimethoxyphenethylaminomethyl)-4-hydroxybenzyl alcohol 1-(p-hydroxyphenyl)-2-((3,4-dimethoxyphenethyl)amino)ethanol denopamine TA 064 TA-064 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















